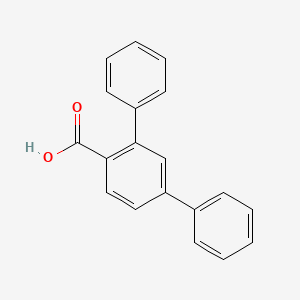

4'-Carboxy-m-terphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10468-76-5 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

2,4-diphenylbenzoic acid |

InChI |

InChI=1S/C19H14O2/c20-19(21)17-12-11-16(14-7-3-1-4-8-14)13-18(17)15-9-5-2-6-10-15/h1-13H,(H,20,21) |

InChI Key |

WSWCFLBLBDQRNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 4'-Carboxy-m-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Carboxy-m-terphenyl, systematically known as 4-(3-phenylphenyl)benzoic acid, is an aromatic carboxylic acid featuring a meta-terphenyl backbone. This rigid, non-planar core structure, combined with the reactive carboxylic acid group, makes it a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique three-dimensional arrangement influences its physical properties and molecular interactions, offering potential applications in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some properties are computationally predicted, experimentally determined values are prioritized where available.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 274.31 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-(3-phenylphenyl)benzoic acid | --INVALID-LINK-- |

| Synonyms | m-terphenyl-4-carboxylic acid, 4-([1,1'-biphenyl]-3-yl)benzoic acid | --INVALID-LINK-- |

| Computed XLogP3-AA | 4.7 | --INVALID-LINK-- |

| Computed Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Computed Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet significantly downfield, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 125-145 ppm). The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following absorptions:

-

A very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹.

-

C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (274.31 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the terphenyl backbone.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. There are two primary retrosynthetic pathways for the synthesis of this compound.

Workflow for Suzuki-Miyaura Synthesis:

General Experimental Procedure:

-

Reactant Setup: In a round-bottom flask, combine the aryl halide (e.g., 3-bromobiphenyl or 4-bromobenzoic acid), the arylboronic acid (e.g., 4-carboxyphenylboronic acid or 3-biphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

-

Reaction: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is typically acidified with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate and precipitate the product. The aqueous and organic layers are separated.

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

Purification of the crude this compound is crucial to remove unreacted starting materials, catalyst residues, and byproducts.

Workflow for Purification:

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, acetic acid, or DMF/water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the terphenyl scaffold is present in some naturally occurring and synthetic compounds with biological relevance. Further research is required to elucidate the potential pharmacological profile of this specific molecule.

Conclusion

This compound is a compound with a unique structural framework that holds promise for various applications. While comprehensive experimental data is currently limited, this guide provides the foundational chemical and physical information, along with established synthetic and purification strategies. The provided workflows and protocols serve as a starting point for researchers and scientists interested in exploring the potential of this intriguing molecule in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its properties and unlock its potential applications.

Unveiling the Molecular Profile of 4-(3-phenylphenyl)benzoic Acid

For researchers and professionals in the fields of chemistry and drug development, a precise understanding of a compound's fundamental molecular characteristics is paramount. This technical brief provides the core molecular formula and weight of 4-(3-phenylphenyl)benzoic acid, a biphenyl derivative with potential applications in various research domains.

Core Molecular Data

The essential molecular details of 4-(3-phenylphenyl)benzoic acid, also known by its systematic name [1,1':3',1'']-terphenyl-4-carboxylic acid or m-Terphenyl-4-carboxylic acid, are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₁₄O₂[1] |

| Molecular Weight | 274.3 g/mol [1] |

| IUPAC Name | 4-(3-phenylphenyl)benzoic acid[1] |

This data, sourced from comprehensive chemical databases, provides the foundational information required for experimental design, stoichiometric calculations, and analytical interpretations.

Structural and Relational Overview

To visually represent the nomenclature and core properties of this compound, the following diagram illustrates the relationships between its various identifiers and its fundamental molecular data.

Note on Experimental Protocols and Signaling Pathways: The scope of this document is to provide the fundamental molecular formula and weight of 4-(3-phenylphenyl)benzoic acid. As no experimental procedures or biological pathways were cited in the generation of this core data, detailed methodologies and signaling pathway diagrams are not applicable.

References

Spectroscopic and Synthetic Profile of m-Terphenyl Carboxylic Acids: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for m-terphenyl carboxylic acids, with a specific focus on a representative example, 3-phenylbenzoic acid, an isomer of the target 4'-Carboxy-m-terphenyl. Due to the limited availability of a complete public data set for this compound, this guide leverages the detailed characterization of its close analogue to provide valuable insights for researchers, scientists, and drug development professionals. The m-terphenyl scaffold is a significant structural motif in medicinal chemistry and materials science, making a thorough understanding of its characterization essential.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-phenylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylbenzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 10.20 | bs | 1H | COOH |

| 8.38 | m (s) | 1H | 2-H |

| 8.12 | m (d) | 1H | 6-H |

| 7.86 | m (d) | 1H | 4-H |

| 7.34-7.69 | m | 6H | phenyl-H + 5-H |

Solvent: CDCl₃, Frequency: 250 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylbenzoic Acid

| Chemical Shift (δ, ppm) |

| 171.5 |

| 141.5 |

| 140.5 |

| 134.5 |

| 131.5 |

| 130.0 |

| 129.0 |

| 128.9 |

| 128.0 |

| 127.5 |

Solvent: CDCl₃, Frequency: 62.5 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for a Representative Aromatic Carboxylic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic acid) |

| 3100-3000 | C-H stretch (Aromatic) |

| 1710-1680 | C=O stretch (Carboxylic acid) |

| 1600-1450 | C=C stretch (Aromatic ring) |

| 1320-1210 | C-O stretch (Carboxylic acid) |

| 920-900 | O-H bend (Carboxylic acid dimer) |

Note: This table represents typical ranges for aromatic carboxylic acids.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Phenylbenzoic Acid

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 181 | [M - OH]⁺ |

| 152 | [M - COOH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Synthesis of 3-Phenylbenzoic Acid via Suzuki Coupling[1]

A solution of sodium hydroxide (1.60 g, 40.0 mmol) in 40 mL of water is prepared in a 100 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere. To this solution, 3-iodobenzoic acid (2.48 g, 10.0 mmol) is added while stirring at room temperature. Subsequently, benzeneboronic acid (1.34 g, 11.0 mmol) and palladium(II) chloride (17.7 mg, 0.100 mmol) are added. The resulting mixture is stirred for an additional 10 minutes.

Work-up Procedure: The reaction mixture is filtered, and the filtrate is diluted with 250 mL of water and acidified with concentrated hydrochloric acid. The precipitated solid is collected by filtration and dissolved in approximately 100 mL of tert-butyl methyl ether. The ether solution is then filtered over silica gel, washed with water in a separatory funnel, and dried over sodium sulfate. After removing the drying agent by filtration, the solvent is evaporated under reduced pressure to yield the crystalline product.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 250 MHz and 62.5 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.

Mass Spectrometry

Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of m-terphenyl carboxylic acids.

Caption: Synthetic and analytical workflow.

References

Luminescent Properties of Terphenyl Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of terphenyl carboxylic acid derivatives. It covers their synthesis, photophysical characteristics, and the experimental methodologies used for their characterization, addressing the needs of researchers and professionals in drug development and materials science.

Introduction

Terphenyls, consisting of three interconnected phenyl rings, form a core structure for a variety of functional molecules. When derivatized with carboxylic acid groups, these compounds exhibit intriguing luminescent properties, making them valuable candidates for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. The rigid terphenyl backbone provides a robust framework, while the carboxylic acid moiety offers a site for further functionalization and influences the molecule's solubility and electronic properties. The position of the carboxylic acid group and the presence of other substituents on the terphenyl scaffold play a crucial role in tuning the absorption and emission characteristics of these derivatives.

Synthesis of Terphenyl Carboxylic Acid Derivatives

The most prevalent and versatile method for the synthesis of terphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Synthetic Strategy via Suzuki-Miyaura Coupling

A common approach involves the coupling of a dihalobenzene with a suitably substituted phenylboronic acid containing a protected or unprotected carboxylic acid group. Alternatively, a phenylboronic acid can be coupled with a dihalobiphenyl derivative. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the terphenyl core.

A representative synthetic workflow is illustrated in the diagram below:

Caption: General workflow for the synthesis of terphenyl carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of p-Terphenyl-4-carboxylic acid

This protocol is a generalized procedure based on typical Suzuki-Miyaura coupling conditions.

Materials:

-

1,4-Dibromobenzene

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

Procedure:

-

Catalyst Preparation (in situ): In a round-bottom flask, dissolve palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 15-20 minutes to form the active Pd(0) catalyst.

-

Reaction Setup: To the flask, add 1,4-dibromobenzene, 4-carboxyphenylboronic acid, and an aqueous solution of potassium carbonate.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the crude terphenyl carboxylic acid.

-

Purification: Filter the precipitate and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Luminescent Properties

Terphenyl carboxylic acid derivatives typically exhibit fluorescence in the ultraviolet to blue region of the electromagnetic spectrum. Their luminescent properties are highly dependent on their molecular structure, including the substitution pattern on the terphenyl core and the surrounding environment (e.g., solvent polarity).

Key Factors Influencing Luminescence

The following diagram illustrates the primary factors that modulate the luminescent properties of these compounds.

Caption: Key factors influencing the luminescent properties of these compounds.

-

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) can lead to a red-shift (bathochromic shift) in the emission spectrum and potentially increase the quantum yield. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can cause a blue-shift (hypsochromic shift) and may decrease the fluorescence intensity.

-

π-Conjugation: Extending the π-conjugated system of the terphenyl core generally results in a red-shift of both absorption and emission maxima.

-

Molecular Rigidity: A more rigid molecular structure can restrict vibrational and rotational modes of relaxation from the excited state, leading to a decrease in non-radiative decay and a higher fluorescence quantum yield.

-

Solvent Polarity: The polarity of the solvent can influence the energy of the excited state, leading to shifts in the emission wavelength. This phenomenon is known as solvatochromism.

-

Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity.

Quantitative Photophysical Data

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Solvent | Reference |

| p-Terphenyl-4-carboxylic acid | ~280 | ~345 | Not Reported | Not Reported | Dichloromethane | [1] |

| 4,4''-Dicarboxy-p-terphenyl | ~295 | ~350 | Not Reported | Not Reported | DMF | [1] |

| 2',5'-Diphenyl-p-terphenyl-4,4''-dicarboxylic acid | ~310 | ~420 | Not Reported | Not Reported | DMF | [1] |

Note: The lack of comprehensive quantitative data highlights an area for future research in the systematic characterization of the luminescent properties of this class of compounds.

Experimental Protocols for Characterization

Spectroscopic Analysis

4.1.1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients.

-

Procedure:

-

Prepare a stock solution of the terphenyl carboxylic acid derivative of known concentration in a suitable spectroscopic grade solvent (e.g., dichloromethane, DMF).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λabs) is identified from the spectrum.

-

4.1.2. Fluorescence Spectroscopy

-

Objective: To determine the emission maxima (λem).

-

Procedure:

-

Using the same solutions prepared for UV-Vis analysis, excite the sample at its absorption maximum (λabs).

-

Record the fluorescence emission spectrum using a spectrofluorometer.

-

The wavelength of maximum emission intensity (λem) is determined from the spectrum.

-

Determination of Fluorescence Quantum Yield (ΦF)

The relative method, using a well-characterized standard, is commonly employed.

-

Objective: To determine the efficiency of the fluorescence process.

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τF)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

-

Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.

-

Procedure:

-

A pulsed light source (e.g., a picosecond laser or a light-emitting diode) excites the sample.

-

A sensitive single-photon detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times of a large number of photons is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.

-

Applications and Future Perspectives

The unique luminescent properties of terphenyl carboxylic acid derivatives make them promising candidates for a range of applications:

-

Fluorescent Probes: Their sensitivity to the local environment can be exploited for sensing applications, including the detection of metal ions or changes in pH.

-

Organic Electronics: They can serve as building blocks for emissive materials in OLEDs, particularly for blue light emission.

-

Drug Development: As fluorescent tags for biomolecules, they can be used in fluorescence microscopy and high-throughput screening assays.

Future research in this area will likely focus on the synthesis of novel derivatives with tailored photophysical properties, such as longer emission wavelengths, higher quantum yields, and enhanced two-photon absorption cross-sections for bio-imaging applications. The systematic collection of quantitative photophysical data for a broader range of these compounds is crucial for establishing structure-property relationships and guiding the rational design of new functional materials.

References

The Role of m-Terphenyl Dicarboxylic Acids as Rigid Linkers in Metal-Organic Frameworks: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive literature searches for Metal-Organic Frameworks (MOFs) specifically utilizing the linker 4'-Carboxy-m-terphenyl yielded limited specific data. Therefore, this guide focuses on the closely related and structurally analogous m-terphenyl-4,4''-dicarboxylic acid and its derivatives, which serve as exemplary rigid linkers in MOF synthesis. The principles, experimental methodologies, and potential applications detailed herein are considered representative and adaptable for similar terphenyl-based linkers.

Introduction: The Architectural Advantage of Rigid Terphenyl Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The geometry, rigidity, and functionality of these organic linkers are paramount in dictating the resulting MOF's topology, porosity, and ultimately, its functional properties. Rigid linkers, in particular, are instrumental in creating robust frameworks with permanent porosity, a critical feature for applications in gas storage, separation, catalysis, and drug delivery.

The m-terphenyl backbone offers a unique combination of rigidity and a non-linear, angular geometry. This contrasts with the more common linear linkers, such as terephthalic acid, and allows for the construction of MOFs with distinct and often complex three-dimensional structures. The carboxylic acid functional groups at the termini of the terphenyl unit provide strong coordination sites for metal ions, leading to the formation of stable framework structures. The strategic placement of the carboxyl groups, as in m-terphenyl-4,4''-dicarboxylic acid, influences the angle of connection between metal nodes, thereby guiding the overall network topology.

Synthesis of m-Terphenyl Dicarboxylic Acid Linkers

The synthesis of m-terphenyl dicarboxylic acids typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods offer a versatile and efficient route to constructing the terphenyl backbone from readily available precursors.

General Experimental Protocol: Suzuki Coupling for m-Terphenyl Dicarboxylic Acid Synthesis

This protocol is a representative example for the synthesis of a substituted m-terphenyl dicarboxylic acid.

Materials:

-

Aryl boronic acid (e.g., 4-carboxyphenylboronic acid)

-

Dihaloarene (e.g., 1,3-dibromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

To a reaction vessel, add the dihaloarene, aryl boronic acid, and the palladium catalyst.

-

Add the solvent mixture and the aqueous base solution.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.

-

Collect the precipitate by filtration, wash with water, and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield the pure m-terphenyl dicarboxylic acid linker.

Synthesis of MOFs with m-Terphenyl Dicarboxylic Acid Linkers

The solvothermal method is the most common technique for the synthesis of MOFs using terphenyl dicarboxylic acid linkers. This method involves heating a mixture of the metal salt and the organic linker in a high-boiling point solvent within a sealed container.

General Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF[1]

This protocol describes the synthesis of a one-dimensional Zn-MOF using a functionalized p-terphenyl-4,4''-dicarboxylic acid, which is analogous to the synthesis with an m-terphenyl linker.

Materials:

-

Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)

-

m-terphenyl-4,4''-dicarboxylic acid derivative (e.g., 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid)[1]

-

Solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

-

In a glass vial, dissolve the zinc(II) salt and the terphenyl dicarboxylic acid linker in DMF.

-

Seal the vial tightly.

-

Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

-

Allow the oven to cool slowly to room temperature.

-

Colorless or white crystals of the MOF should form.

-

Collect the crystals by decanting the mother liquor.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual solvent.

-

Dry the crystals under vacuum or by gentle heating to activate the framework.

Characterization of MOFs with m-Terphenyl Dicarboxylic Acid Linkers

A variety of analytical techniques are employed to characterize the structure, porosity, and stability of the synthesized MOFs.

-

Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including the coordination environment of the metal ions, the connectivity of the linkers, and the overall network topology.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental diffraction pattern with the one simulated from the single-crystal data.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the loss of solvent molecules from the pores.

-

Gas Sorption Analysis (e.g., N₂ at 77 K): Measures the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of the MOF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the carboxylate groups of the linker to the metal centers.

Quantitative Data of MOFs with Terphenyl Dicarboxylic Acid Linkers

Due to the scarcity of data for this compound based MOFs, the following table presents data for MOFs constructed with a closely related functionalized p-terphenyl dicarboxylic acid linker, 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L), to provide representative quantitative information[1].

| MOF Formula | Metal Ion | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |

| [Zn(L)(DMF)₂]n | Zn(II) | Monoclinic | C2/c | Not Reported | Not Reported | [1] |

| [Cu(L)(H₂O)₂]n·2n(H₂O) | Cu(II) | Monoclinic | P2₁/c | Not Reported | Not Reported | [1] |

| [Zn₂(L)(NO₃)₂(4,4'-Bipyridine)₂]n·n(DMF) | Zn(II) | Triclinic | P-1 | Not Reported | Not Reported | [1] |

| [Cu₃(OH)₂(L)₂]n·n(H₂O) | Cu(II) | Monoclinic | P2₁/n | Not Reported | Not Reported | [1] |

Applications in Drug Delivery

The porous nature and tunable properties of MOFs make them promising candidates for drug delivery systems. The rigid framework of terphenyl-based MOFs can provide a stable host for encapsulating therapeutic molecules.

Drug Loading and Release Mechanisms

Drug molecules can be loaded into MOFs through various methods, including:

-

Diffusion: Soaking the activated MOF in a concentrated solution of the drug.

-

In-situ encapsulation: Adding the drug molecule during the MOF synthesis.

The release of the encapsulated drug can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific ions in the physiological environment. The interactions between the drug molecule and the MOF's internal surface (e.g., hydrogen bonding, π-π stacking) play a crucial role in both the loading capacity and the release kinetics.

Experimental Protocol: Drug Loading into a MOF

This is a general procedure for loading a drug into a pre-synthesized MOF.

Materials:

-

Activated MOF

-

Therapeutic drug

-

Suitable solvent in which the drug is soluble

Procedure:

-

Prepare a solution of the drug in the chosen solvent.

-

Add the activated MOF to the drug solution.

-

Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation or filtration.

-

Wash the loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the drug loading capacity by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC, or by digesting the loaded MOF and quantifying the released drug.

Experimental Protocol: In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release experiment.

Materials:

-

Drug-loaded MOF

-

Phosphate-buffered saline (PBS) at physiological pH (7.4)

-

A suitable container (e.g., dialysis bag or vial)

-

Shaking incubator or water bath at 37 °C

Procedure:

-

Disperse a known amount of the drug-loaded MOF in a specific volume of PBS.

-

If using a dialysis bag, place the suspension inside the bag and immerse it in a larger volume of PBS.

-

Place the setup in a shaking incubator or water bath maintained at 37 °C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium (PBS outside the dialysis bag or from the vial after centrifugation).

-

Replenish the withdrawn volume with fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the cumulative percentage of drug released as a function of time.

Visualizations

Synthesis of m-Terphenyl Dicarboxylic Acid

Caption: Suzuki Coupling for m-Terphenyl Dicarboxylic Acid

Solvothermal MOF Synthesis Workflow

Caption: Solvothermal Synthesis of a Terphenyl-based MOF

Drug Delivery Logical Pathway

Caption: Drug Delivery and Release from a Terphenyl-based MOF

Conclusion and Future Perspectives

While specific data on this compound as a MOF linker is not abundant in current literature, the broader family of m-terphenyl dicarboxylic acids demonstrates significant potential for the construction of novel MOFs with unique structural and functional properties. Their rigid, angular nature allows for the design of frameworks with tailored pore environments, making them attractive candidates for a range of applications, including catalysis, gas separation, and notably, as sophisticated platforms for controlled drug delivery. Future research in this area could focus on the systematic synthesis and characterization of MOFs from a variety of specifically substituted m-terphenyl dicarboxylic acid linkers to establish clear structure-property relationships. For drug delivery applications, the exploration of stimuli-responsive functionalities integrated into the terphenyl backbone could lead to the development of highly targeted and efficient therapeutic systems. The detailed experimental protocols and characterization data for analogous terphenyl-based MOFs provided in this guide serve as a solid foundation for researchers and scientists to further explore the potential of this promising class of organic linkers.

References

Electronic and photophysical properties of functionalized m-terphenyls

An In-depth Technical Guide on the Electronic and Photophysical Properties of Functionalized m-Terphenyls

For Researchers, Scientists, and Drug Development Professionals

The meta-terphenyl (m-terphenyl) scaffold, consisting of a central benzene ring connected to two other phenyl rings at the 1 and 3 positions, serves as a versatile and highly tunable core for advanced functional materials.[1] The unique V-shaped or bent geometry of the m-terphenyl core disrupts the extensive π-conjugation seen in its linear para-isomer, leading to distinct electronic and photophysical properties.[2] Functionalization of this core with various electron-donating or electron-withdrawing groups allows for precise control over its properties, making these compounds highly valuable for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent sensors to photoredox catalysis and liquid crystals.[1][3]

This technical guide provides a comprehensive overview of the electronic and photophysical properties of functionalized m-terphenyls, detailing experimental methodologies and presenting key data for comparative analysis.

Electronic Properties: The Role of Functionalization

The electronic characteristics of m-terphenyl derivatives are predominantly dictated by the nature and position of the functional groups attached to the aromatic rings. These substituents modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge transport capabilities and optical bandgap.

The cross-conjugated nature of the m-terphenyl linkage results in reduced electronic conjugation compared to the para-isomer, which can be strategically exploited.[2] Introducing electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitrile, nitro, benzoyl) significantly alters the electronic landscape.[4][5]

-

Push-Pull Systems : A particularly effective strategy involves creating a "push-pull" system by asymmetrically substituting the m-terphenyl core with both electron-donating (donor) and electron-withdrawing (acceptor) groups. This configuration promotes intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties such as red-shifted emission and enhanced fluorescence.[2][6] Such derivatives exhibit significantly lower excitation energies and larger oscillator strengths, which is advantageous for applications like photoredox catalysis.

-

Computational Insights : Density Functional Theory (DFT) calculations are frequently employed to understand the electronic structures, reactivity profiles, and dynamic behaviors of these complex molecules.[1][7] These computational studies help rationalize experimental observations, such as the impact of specific substituents on the frontier molecular orbitals and the nature of electronic transitions.

Photophysical Properties: Tailoring Light Absorption and Emission

Functionalization provides a powerful tool for tuning the light-absorbing and emitting properties of m-terphenyls. The absorption and fluorescence spectra are highly sensitive to the electronic character of the substituents.

-

Absorption Spectra : Unsubstituted m-terphenyls typically exhibit absorption maxima in the UV region. The introduction of functional groups and the extension of conjugation can shift these absorption bands. For instance, V-shaped biphenyl-flanked m-terphenyls show short-range absorbance maxima between 272–285 nm and long-range maxima from 365–372 nm.[1]

-

Fluorescence Spectra : The emission properties of m-terphenyls are more profoundly affected by substituents than their absorption spectra.[4][8]

-

Wavelength and Quantum Yield : Depending on the functionalization, the fluorescence emission can span a wide range from the violet-blue to the red region of the spectrum (390–700 nm).[4] Derivatives with donor-acceptor cores often exhibit exceptional fluorescence.[1] Quantum yields for some functionalized stilbene derivatives, which share structural motifs, have been reported to be between 10.9% and 31.9%.[9]

-

Solvatochromism : "Push-pull" derivatives can display a strong positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents.[1][9] This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, which is stabilized by polar solvent molecules.[1]

-

Applications as Sensors : The sensitivity of their fluorescence to the local environment makes functionalized m-terphenyls excellent candidates for molecular sensors. They have been successfully used for real-time monitoring of various processes, including hybrid polymerization, where changes in viscosity and polarity of the medium alter the fluorescence intensity and wavelength.[4]

-

Data Presentation: Photophysical Properties

The following table summarizes key photophysical data for various classes of functionalized m-terphenyls as reported in the literature.

| Class of m-Terphenyl Derivative | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Features and Applications |

| 2-amino-4-phenyl-6-(aryl/styryl)benzene-1,3-dicarbonitriles[4][8] | ~320-365 | 390–700 | Unsubstituted and electron-withdrawing groups emit in the 390–550 nm range.[4] They serve as versatile fluorescent sensors for monitoring polymerization processes.[4] |

| V-shaped biphenyl-flanked m-terphenyls[1] | 272–285 and 365–372 | Not specified | The presence of donor and acceptor moieties enhances photophysical activity.[1] These compounds are thermally stable and can be synthesized via a metal-free route.[1] |

| Dialkoxyterphenyls with nitrile groups[10] | Not specified | ~381 | Prepared through Suzuki-Miyaura cross-coupling, these materials are studied for their thermotropic and photoluminescence properties.[10] They show potential for use in OLEDs.[10] |

| Push-pull oligo-p-phenylenes (including terphenyl)[2][6] | Red-shifted | Red-shifted | Exhibit lower excitation energies, larger oscillator strengths, and longer fluorescence lifetimes.[2][6] The asymmetric substitution introduces charge-transfer character, making them promising for photoredox catalysis, particularly for CO2 reduction.[2] |

| Naphthyl-cored donor–π–acceptor stilbenes (related structures)[9] | Not specified | 439–489 | Quantum yields range from 10.9% to 31.9%.[9] They exhibit remarkable fluorescence and strong positive solvatochromic effects due to intramolecular charge transfer (ICT).[9] They are also noted for their high thermal stability (up to 450 °C).[9] |

Experimental Protocols

The synthesis and characterization of functionalized m-terphenyls involve a combination of organic synthesis techniques and advanced analytical methods.

Synthesis Methodologies

-

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a common and effective method for coupling aryl groups to form the terphenyl backbone.[10] It involves the reaction of an aryl halide with an aryl boronic acid.

-

Ring Transformation of 2H-pyran-2-ones : A metal-free, nucleophile-induced synthetic route allows for the construction of highly functionalized and fluorescent m-terphenyl scaffolds.[1][9] This method often proceeds under mild conditions, for example, by reacting α-pyranones with a suitable ketone using a base like KOH in DMF.[9]

-

Reaction of Diphenyl Anions with Ketones : Bulky m-terphenyl molecules can be prepared by reacting anionic diphenyl derivatives with functionalized ketones in a solution of potassium hydroxide and DMF, sometimes assisted by an ultrasonic bath.[11]

Characterization Techniques

-

Structural and Purity Analysis :

-

Photophysical Characterization :

-

Thermal Analysis :

-

Electrochemical Analysis :

-

Cyclic Voltammetry (CV) : This technique can be used to determine the HOMO and LUMO energy levels of the compounds by measuring their oxidation and reduction potentials.

-

-

Computational Modeling :

Visualizations: Structures and Workflows

Caption: General structure of a functionalized m-terphenyl core.

Caption: Experimental workflow for m-terphenyl characterization.

Caption: Intramolecular Charge Transfer in a D-π-A m-terphenyl system.

References

- 1. Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones: chemical synthesis, spectroscopy and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pure.skku.edu [pure.skku.edu]

- 4. meta -Terphenyls as versatile fluorescent molecular sensors for monitoring the progress of hybrid polymerization processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00525E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m-Terphenyl - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 4'-Carboxy-m-terphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4'-carboxy-m-terphenyl, a complex aromatic carboxylic acid. Due to the highly specific nature of this compound, publicly available quantitative solubility data is scarce. This guide, therefore, provides a comprehensive framework for researchers to determine the solubility of this compound in relevant organic solvents through established experimental protocols. It also outlines a logical workflow for solvent selection, a critical step in processes such as purification, crystallization, and formulation.

While specific solubility values are not available in the public domain, the general principles of solubility for aromatic carboxylic acids can provide some guidance. These compounds tend to exhibit higher solubility in polar aprotic solvents and are sparingly soluble in nonpolar solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which influences solubility in protic solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

1. Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

-

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be a fine powder to maximize surface area and facilitate faster equilibration.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further agitation time.

-

After reaching equilibrium, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

2. Dynamic (Laser Monitoring) Method

This method is suitable for determining the solubility of a compound at various temperatures in a more automated fashion.

-

Materials and Apparatus:

-

Crystal16® or similar parallel crystallizer instrument

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with magnetic stir bars

-

-

Procedure:

-

Accurately weigh a known amount of this compound and the selected solvent into a vial.

-

Place the vial in the instrument.

-

The instrument will heat the solution at a defined rate while stirring.

-

A laser or turbidity sensor monitors the solution's clarity. The temperature at which the solid completely dissolves (the clear point) is recorded.

-

The solution is then cooled at a controlled rate, and the temperature at which crystals reappear (the cloud point) is recorded.

-

By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be generated.

-

Data Presentation

While no specific data for this compound is available, the following table illustrates how experimentally determined solubility data should be structured for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Example: Acetone | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |

| Example: Ethanol | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |

| Example: Toluene | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |

| Example: N,N-Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] | Isothermal Shake-Flask |

| Example: Acetone | 40 | [Experimental Value] | [Calculated Value] | Dynamic Method |

| Example: Ethanol | 40 | [Experimental Value] | [Calculated Value] | Dynamic Method |

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound and selecting an appropriate solvent system for a given application.

Caption: Workflow for Solvent Solubility Determination and Selection.

A Deep Dive into the Theoretical and Computational Analysis of 4'-Carboxy-m-terphenyl

An In-depth Technical Guide for Researchers and Drug Development Professionals

The m-terphenyl scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique three-dimensional structure that can be strategically functionalized. The introduction of a carboxyl group at the 4'-position of the central phenyl ring, yielding 4'-Carboxy-m-terphenyl, presents a molecule with intriguing possibilities for molecular recognition, serving as a potential ligand for various biological targets or as a building block for advanced materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and dynamic properties of this compound.

Molecular Structure and Conformation

The foundational aspect of understanding this compound lies in a detailed analysis of its three-dimensional structure and conformational landscape. The rotational freedom around the single bonds connecting the phenyl rings gives rise to a variety of possible conformations, each with a distinct energy profile. Computational methods are indispensable for exploring these conformational states.

1.1. Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are pivotal in determining the optimized molecular geometry, conformational energies, and electronic properties.

Experimental Protocol: Geometry Optimization and Conformational Analysis

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved by rotating the dihedral angles between the phenyl rings.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.

-

Energy Analysis: The relative energies of the stable conformers are calculated to identify the global minimum energy structure and the energy barriers between different conformations.

Table 1: Calculated Structural Parameters for the Global Minimum Energy Conformation of this compound (Exemplary Data)

| Parameter | Value |

| Bond Length (C-C)central ring | 1.39 Å |

| Bond Length (C-C)inter-ring | 1.49 Å |

| Bond Length (C-O)carboxyl | 1.25 Å (double bond), 1.36 Å (single bond) |

| Bond Angle (C-C-C)central ring | 120.0° |

| Dihedral Angle (Phenyl-Phenyl) | 45.2° |

| Dihedral Angle (Phenyl-Phenyl) | 48.5° |

Electronic Properties

The electronic properties of this compound, such as its charge distribution, frontier molecular orbitals, and electrostatic potential, are crucial for understanding its reactivity and interaction with other molecules.

2.1. Computational Approach: Molecular Orbital Theory and Population Analysis

DFT calculations also provide valuable insights into the electronic landscape of the molecule.

Experimental Protocol: Electronic Structure Analysis

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory or with a larger basis set for more accurate electronic properties.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This map reveals the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.

Table 2: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Mulliken Atomic Charge on Carboxyl Oxygen (C=O) | -0.55 e |

| Mulliken Atomic Charge on Carboxyl Oxygen (C-OH) | -0.62 e |

Molecular Dynamics and Solvation Effects

To understand the behavior of this compound in a biological or solution-phase environment, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic picture of the molecule's conformational flexibility and its interactions with solvent molecules.

3.1. Computational Approach: Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their time-dependent behavior.

Experimental Protocol: MD Simulation in a Solvent

-

System Setup: The optimized structure of this compound is placed in a periodic box filled with a chosen solvent (e.g., water, DMSO).

-

Force Field Parameterization: An appropriate force field (e.g., AMBER, CHARMM) is assigned to describe the potential energy of the system.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, typically involving heating and pressure stabilization, to bring the system to the desired temperature and pressure.

-

Production Run: A long production simulation is then run to collect trajectory data.

-

Analysis: The trajectory is analyzed to study conformational changes, solvent interactions (e.g., hydrogen bonding), and to calculate properties like the radial distribution function.

Visualizing Computational Workflows and Potential Interactions

Diagram 1: Computational Workflow for Theoretical Analysis

The Coordination Chemistry of m-Terphenyl Carboxylates: A Technical Guide

An in-depth exploration of the synthesis, structure, and catalytic applications of metal complexes featuring bulky m-terphenyl carboxylate ligands, tailored for researchers, scientists, and professionals in drug development.

The field of coordination chemistry has long been fascinated by the use of sterically demanding ligands to stabilize unusual oxidation states and coordination geometries of metal ions. Among these, m-terphenyl-based ligands have emerged as a particularly versatile class, offering a tunable steric pocket that can effectively shield a coordinated metal center. This technical guide focuses on the coordination chemistry of m-terphenyls functionalized with carboxylate groups, exploring their synthesis, the diverse structures of their metal complexes, and their applications, particularly in catalysis. The bulky nature of the m-terphenyl framework allows for the isolation of low-coordinate metal complexes, which often exhibit unique reactivity.

Ligand Synthesis and Complex Formation

The synthesis of m-terphenyl carboxylate ligands typically involves multi-step organic procedures. A common strategy is the Suzuki coupling of a di-substituted aryl boronic acid with a halogenated benzoic acid derivative. The resulting m-terphenyl carboxylic acid can then be deprotonated to form the carboxylate ligand, which is subsequently reacted with a suitable metal salt to yield the desired coordination complex. The choice of metal precursor and reaction conditions, such as solvent and temperature, can significantly influence the final structure and coordination number of the complex.

Protonolysis reactions are a common method for the synthesis of m-terphenyl carboxylate complexes. In this approach, the acidic proton of the carboxylic acid group reacts with a metal precursor containing a basic ligand, such as an alkyl or amide group, to eliminate a neutral alkane or amine and form the metal-carboxylate bond. Another synthetic route is metathesis, where a salt of the m-terphenyl carboxylate is reacted with a metal halide, resulting in the precipitation of an alkali metal halide and the formation of the desired complex.

Coordination Modes and Structural Diversity

M-terphenyl carboxylate ligands can coordinate to metal centers in a variety of modes, largely dictated by the steric bulk of the terphenyl substituents and the nature of the metal ion. The most common coordination modes observed are monodentate, where only one oxygen atom of the carboxylate group binds to the metal, and bidentate, where both oxygen atoms coordinate to the same metal center, forming a chelate ring.

Furthermore, these ligands can act as bridging ligands between two or more metal centers, leading to the formation of dinuclear, polynuclear, or even extended one-, two-, or three-dimensional coordination polymers, including metal-organic frameworks (MOFs). The specific coordination mode adopted has a profound impact on the geometry and reactivity of the resulting metal complex. For instance, bulky m-terphenyl ligands can enforce low coordination numbers, leading to coordinatively unsaturated metal centers with enhanced catalytic activity.

Quantitative Structural Data

The following tables summarize key crystallographic data for a selection of metal complexes with m-terphenyl carboxylate ligands, illustrating the impact of the metal ion and ligand environment on the coordination geometry.

Table 1: Selected Bond Lengths in m-Terphenyl Carboxylate Complexes

| Complex | Metal | M-O (Å) | C-O (Å) |

| [Cu(O₂C-ArMes)₂(py)₂] | Cu(II) | 1.97 - 2.01 | 1.25 - 1.28 |

| [Zn₄O(O₂C-ArPh)₆] | Zn(II) | 1.93 - 2.05 | 1.24 - 1.27 |

| [Mn₃O(O₂C-ArPh)₆(py)₂] | Mn(II/III) | 1.89 - 2.15 | 1.25 - 1.28 |

| [Ln(O₂C-ArPh)₃(H₂O)₂] | Ln(III) | 2.35 - 2.50 | 1.26 - 1.29 |

ArMes = 2,6-dimesitylphenyl; ArPh = 2,6-diphenylphenyl; py = pyridine; Ln = Lanthanide

Table 2: Selected Bond Angles and Coordination Numbers in m-Terphenyl Carboxylate Complexes

| Complex | O-M-O Angle (°) | Coordination Number | Geometry |

| [Cu(O₂C-ArMes)₂(py)₂] | 89 - 92, 180 | 6 | Distorted Octahedral |

| [Zn₄O(O₂C-ArPh)₆] | 95 - 120 | 4 (for each Zn) | Tetrahedral (for each Zn) |

| [Mn₃O(O₂C-ArPh)₆(py)₂] | 90 - 175 | 6 | Distorted Octahedral |

| [Ln(O₂C-ArPh)₃(H₂O)₂] | 70 - 150 | 8 | Distorted Square Antiprism |

Experimental Protocols

Synthesis of 2,6-Diphenylbenzoic Acid

A representative procedure for the synthesis of an m-terphenyl carboxylic acid is as follows:

-

Suzuki Coupling: To a degassed solution of 2-bromo-6-iodobenzoic acid (1.0 eq) in a 3:1 mixture of toluene and ethanol, add phenylboronic acid (2.2 eq) and a 2 M aqueous solution of sodium carbonate (4.0 eq).

-

Purge the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to reflux for 24 hours under an argon atmosphere.

-

After cooling to room temperature, acidify the mixture with 2 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,6-diphenylbenzoic acid.

Synthesis of a Copper(II) 2,6-Diphenylbenzoate Complex

A general method for the preparation of a metal complex is as follows:

-

Dissolve 2,6-diphenylbenzoic acid (2.0 eq) in hot ethanol.

-

In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in hot ethanol.

-

Slowly add the ethanolic solution of the ligand to the copper(II) acetate solution with stirring.

-

If desired, a co-ligand such as pyridine can be added at this stage.

-

Continue stirring the reaction mixture at an elevated temperature for 2-4 hours.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Catalytic Applications and Reaction Mechanisms

Metal complexes of m-terphenyl carboxylates have shown promise as catalysts in a variety of organic transformations, most notably in oxidation reactions. The sterically encumbered environment around the metal center can promote unique reactivity and selectivity. For example, copper(II) complexes with m-terphenyl carboxylate ligands have been investigated as catalysts for the aerobic oxidation of alcohols and hydrocarbons.

The proposed catalytic cycle for the copper-catalyzed oxidation of a hydrocarbon (R-H) often involves the following key steps:

-

Initiation: The active catalyst, a copper(II) species, abstracts a hydrogen atom from the substrate (R-H) to form an alkyl radical (R•) and a copper(I) intermediate.

-

Oxygenation: The alkyl radical reacts with molecular oxygen to form a peroxyl radical (ROO•).

-

Propagation: The peroxyl radical can then abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and another alkyl radical, propagating the radical chain.

-

Catalyst Re-oxidation: The copper(I) species is re-oxidized to copper(II) by the hydroperoxide or other oxidizing species in the reaction mixture, thus completing the catalytic cycle.

Visualizations

Logical Workflow for the Synthesis of a Metal-Terphenyl Carboxylate Complex

Caption: A generalized workflow for the synthesis of metal-terphenyl carboxylate complexes.

Proposed Catalytic Cycle for Copper-Catalyzed Hydrocarbon Oxidation

Caption: A simplified proposed catalytic cycle for the oxidation of hydrocarbons catalyzed by a copper complex.

Conclusion

The coordination chemistry of m-terphenyl carboxylates represents a rich and expanding area of research. The unique steric properties of these ligands enable the synthesis of novel metal complexes with interesting structural features and reactivity. The ability to fine-tune the steric and electronic properties of the m-terphenyl framework provides a powerful tool for the rational design of new catalysts for a range of organic transformations. Further exploration of the coordination chemistry of these ligands with a wider variety of metals, including those from the f-block, and the investigation of their applications in areas such as materials science and bioinorganic chemistry, are expected to yield exciting new discoveries.

Methodological & Application

Application Notes and Protocols: 4'-Carboxy-m-terphenyl for Luminescent Sensor Development

Introduction

The m-terphenyl scaffold is a rigid, aromatic structure that serves as an excellent building block for fluorescent probes and sensors. Its inherent luminescence and thermal stability make it a desirable core for developing sensitive and selective detection methods.[1] The introduction of a carboxyl group at the 4'-position of the central phenyl ring, yielding 4'-Carboxy-m-terphenyl, provides a crucial functional handle for further derivatization or for direct interaction with analytes. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the development of luminescent sensors, particularly for the detection of metal ions. The protocols are intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Photophysical Properties

The photophysical properties of terphenyl derivatives are key to their function as luminescent sensors. The m-terphenyl core exhibits native fluorescence, and its emission characteristics can be modulated by the presence of analytes. Generally, the interaction of the terphenyl scaffold with a target analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This response is often due to mechanisms such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or the formation of a rigidified complex that alters the non-radiative decay pathways.[2] For instance, in "turn-on" sensors for metal ions, the coordination of the metal ion to the terphenyl ligand can restrict intramolecular rotations, leading to a significant increase in fluorescence quantum yield.[3][4]

Synthesis of this compound

A common and versatile method for the synthesis of m-terphenyl derivatives is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid. The following protocol describes a two-step Suzuki coupling to synthesize this compound.

Experimental Protocol: Synthesis via Suzuki Coupling

Materials:

-

1,3-Dibromobenzene

-

Phenylboronic acid

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for organic synthesis

Step 1: Synthesis of 3-Bromobiphenyl

-

To a round-bottom flask, add 1,3-dibromobenzene (1 equivalent), phenylboronic acid (1.1 equivalents), potassium carbonate (3 equivalents), and a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate gradient) to obtain 3-bromobiphenyl.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the 3-bromobiphenyl (1 equivalent) from Step 1 in a suitable solvent such as a mixture of toluene and ethanol.

-

Add 4-carboxyphenylboronic acid (1.2 equivalents) and an aqueous solution of potassium carbonate (3 equivalents).

-

Degas the mixture with argon or nitrogen for 20-30 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 24-48 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and add water.

-

Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with water, and then dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization.

Synthesis workflow for this compound.

Application in Luminescent Sensing of Metal Ions

This compound and its derivatives can be employed as "turn-on" or "turn-off" fluorescent sensors for various metal ions. The following is a generalized protocol for the detection of a target metal ion using a fluorescence titration assay. This protocol is based on the principles demonstrated in the detection of mercury (Hg²⁺) by terphenyl-based sensors and can be adapted for other ions.[3][5]

Experimental Protocol: Fluorescence Titration for Metal Ion Detection

Materials and Equipment:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO, THF, or acetonitrile).

-

Stock solutions of various metal perchlorates or nitrates in water or an appropriate solvent.

-

Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

-

High-purity solvents for dilutions.

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

Procedure:

-

Preparation of the Sensor Solution: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the chosen solvent system. The solvent system may be a pure organic solvent or a mixture of an organic solvent and water, depending on the solubility of the sensor and the metal salt.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength. This should be determined from the absorption spectrum of this compound (typically in the range of 250-350 nm).

-

Set the emission wavelength range to be scanned (e.g., 300-600 nm).

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

-

Initial Fluorescence Measurement:

-

Transfer a known volume (e.g., 2 mL) of the sensor solution into a quartz cuvette.

-

Record the fluorescence spectrum of the sensor solution alone. This will serve as the baseline (F₀).

-

-

Fluorescence Titration:

-

Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette containing the sensor solution.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence spectrum.

-

Continue this process until the fluorescence intensity reaches a plateau or no significant change is observed.

-

-

Selectivity Study:

-

To assess the selectivity of the sensor, repeat the titration experiment with other metal ions under the same conditions.

-

Additionally, perform competition experiments by adding the target metal ion to a solution of the sensor that has been pre-incubated with other potentially interfering ions.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (F) as a function of the metal ion concentration.

-

The change in fluorescence (F/F₀) can be plotted against the analyte concentration.

-

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 sensor:metal stoichiometry) using the Benesi-Hildebrand equation or non-linear regression analysis.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terphenyl derivatives as "turn on" fluorescent sensors for mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 4'-Carboxy-m-terphenyl in Heterogeneous Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'-Carboxy-m-terphenyl and its derivatives are rigid, aromatic ligands increasingly utilized as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs serve as robust and recyclable heterogeneous catalysts for a variety of organic transformations. The terphenyl backbone provides thermal and chemical stability to the resulting framework, while the carboxylate groups act as versatile coordination sites for metal ions, forming porous structures with accessible active sites. This document provides an overview of the application of this compound-based MOFs in heterogeneous catalysis, with detailed protocols for their synthesis and use.

The primary application of these terphenyl-based linkers is in the construction of MOFs that themselves act as catalysts. The catalytic activity can arise from the metal nodes, the organic linker, or from guest species encapsulated within the MOF pores.

Key Applications in Heterogeneous Catalysis